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7-Amino-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a quinoline backbone with amino and dimethyl substituents. Its molecular formula is , and it features an amino group at the 7-position, a keto group at the 4-position, and two methyl groups at the 1 and 2 positions. This unique structure contributes to its distinct chemical properties and biological activities.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The biological activity of 7-amino-1,2-dimethylquinolin-4(1H)-one has been explored in various studies. It exhibits:
Several synthesis methods have been developed for 7-amino-1,2-dimethylquinolin-4(1H)-one:
The compound has several applications in scientific research and potential therapeutic areas:
Interaction studies have indicated that 7-amino-1,2-dimethylquinolin-4(1H)-one interacts with various biological targets:
These interactions are crucial for understanding how this compound can be effectively utilized in medicinal chemistry .
Several compounds share structural similarities with 7-amino-1,2-dimethylquinolin-4(1H)-one. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| Quinoline | Parent compound of the quinoline family |
| 2-Methylquinoline | Methyl group at the 2 position |
| 4-Methylquinoline | Methyl group at the 4 position |
| Quinolin-4(1H)-one | Lacks methyl groups but retains a keto group |
| 6-Aminoquinoline | Contains an amino group but differs in ring structure |
The unique combination of methyl groups at positions 1 and 2 along with an amino group at position 7 distinguishes 7-amino-1,2-dimethylquinolin-4(1H)-one from its analogs. This structural configuration contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for further research in medicinal chemistry .